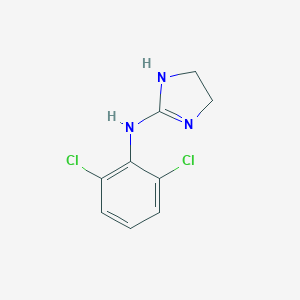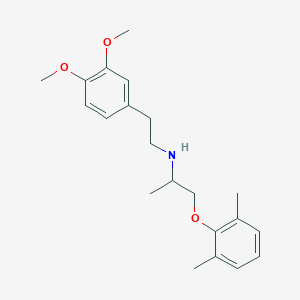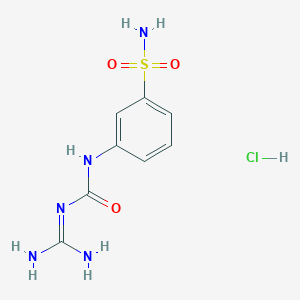
1-Amidino-3-(3-sulfamoylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amidino-3-(3-sulfamoylphenyl)urea, also known as SAHA or Vorinostat, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. SAHA belongs to the class of histone deacetylase inhibitors (HDACi), which are known to regulate gene expression and play a critical role in various cellular processes.
Wirkmechanismus
1-Amidino-3-(3-sulfamoylphenyl)urea exerts its effects by inhibiting HDAC enzymes, which remove acetyl groups from histone proteins and other non-histone proteins, leading to altered gene expression. By inhibiting HDAC enzymes, 1-Amidino-3-(3-sulfamoylphenyl)urea leads to an accumulation of acetylated histones and other proteins, resulting in altered gene expression patterns. This altered gene expression can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as activation of latent HIV virus and enhanced cognitive function.
Biochemische Und Physiologische Effekte
1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, activate latent HIV virus, and enhance cognitive function in neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amidino-3-(3-sulfamoylphenyl)urea has several advantages for lab experiments, including its high yield and purity in synthesis, its ability to inhibit HDAC enzymes, and its potential therapeutic applications in various diseases. However, 1-Amidino-3-(3-sulfamoylphenyl)urea also has some limitations, including its potential toxicity and off-target effects, which should be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
For 1-Amidino-3-(3-sulfamoylphenyl)urea research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, and the expansion of 1-Amidino-3-(3-sulfamoylphenyl)urea research to other diseases.
Synthesemethoden
The synthesis of 1-Amidino-3-(3-sulfamoylphenyl)urea involves the condensation of 3-aminophenylsulfonamide with cyanic acid, followed by the reaction of the resulting intermediate with 3-isocyanatobenzoyl chloride. 1-Amidino-3-(3-sulfamoylphenyl)urea can be synthesized in a few steps with high yield and purity, making it an attractive compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-Amidino-3-(3-sulfamoylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases. In HIV, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to activate latent virus and sensitize infected cells to antiretroviral therapy. In neurodegenerative disorders, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to enhance memory and cognitive function.
Eigenschaften
CAS-Nummer |
121325-65-3 |
|---|---|
Produktname |
1-Amidino-3-(3-sulfamoylphenyl)urea |
Molekularformel |
C8H12ClN5O3S |
Molekulargewicht |
293.73 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-(3-sulfamoylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C8H11N5O3S.ClH/c9-7(10)13-8(14)12-5-2-1-3-6(4-5)17(11,15)16;/h1-4H,(H2,11,15,16)(H5,9,10,12,13,14);1H |
InChI-Schlüssel |
WBKCQAKSCJPDNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
Synonyme |
1-(diaminomethylene)-3-(3-sulfamoylphenyl)uronium chloride 1-amidino-3-(3-sulfamoylphenyl)urea ASPU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



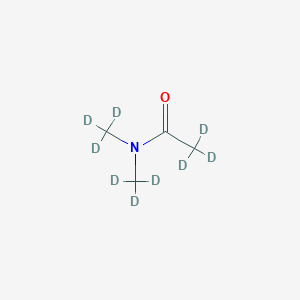
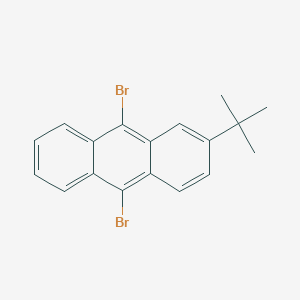
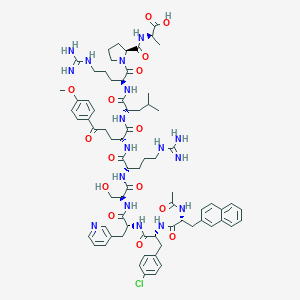
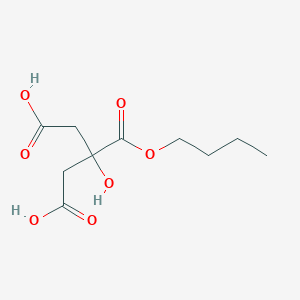
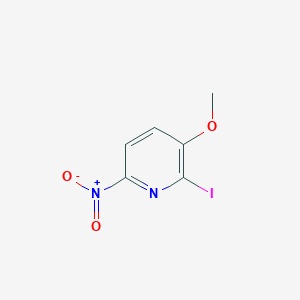
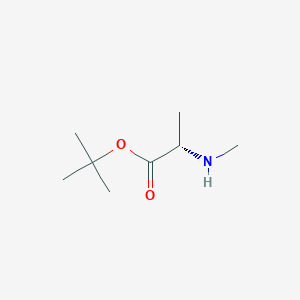
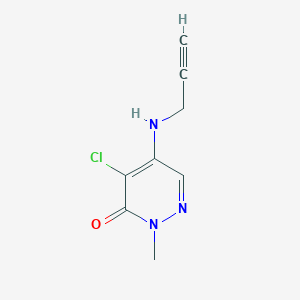
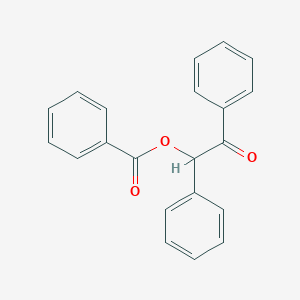
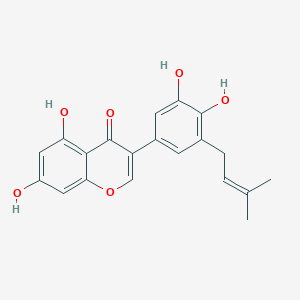
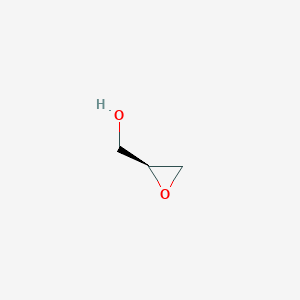
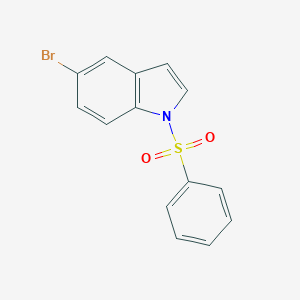
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
